N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles generally involves the reaction of amidoximes with carboxylic acids or their derivatives . The specific synthesis process for “N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride” might involve similar reactions, but the exact process could vary depending on the specific conditions and reactants used.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-oxadiazole ring attached to a cyclopentyl group and a N-methylamine group. The InChI code for this compound is 1S/C9H15N3O.ClH/c1-10-6-8-11-9 (13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents attached to the oxadiazole ring. They can undergo various reactions such as annulation reactions, desulfurization, and intramolecular rearrangements .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The molecular weight of this compound is 217.7 . It is a solid at room temperature .Scientific Research Applications
Anticancer Research
Oxadiazole derivatives have been recognized for their potential in anticancer treatments. They can act as pharmacophores, which are parts of a molecule responsible for its biological activity. As part of a pharmacophore, the oxadiazole ring can interact with specific proteins or enzymes associated with cancer cells, potentially inhibiting their growth or inducing apoptosis .
Vasodilator Development
The structural configuration of oxadiazoles allows them to be utilized in the development of vasodilators. These are medications that dilate blood vessels, which can be beneficial in treating conditions like hypertension. The compound could be part of a larger molecule designed to relax vascular smooth muscle .
Anticonvulsant Agents
Research has indicated that certain oxadiazole derivatives exhibit anticonvulsant properties. This means they could be used in the treatment of seizure disorders. The compound’s ability to modulate neurotransmitter release or receptor activity in the brain could be the underlying mechanism for this application .
Antidiabetic Therapy
The oxadiazole ring can be incorporated into molecules that serve as antidiabetic agents. These compounds can interact with biological targets that regulate glucose metabolism, offering a potential therapeutic approach for diabetes management .
Energetic Materials
Due to their high nitrogen content, oxadiazole derivatives can be used to create energetic materials. These materials release energy rapidly, usually in the form of an explosion, and are used in various military and industrial applications .
Material Science
In material science, the oxadiazole derivatives can be used to create novel polymers with specific properties such as increased thermal stability or unique electronic characteristics. This makes them suitable for use in a range of technologies, including electronics and coatings .
Analytical Chemistry
The compound’s unique structure allows it to be used as a reagent or a building block in the synthesis of complex molecules. This can be particularly useful in the field of analytical chemistry, where precise reactions and outcomes are necessary .
Proteomics Research
Lastly, the compound can be utilized in proteomics research. It may serve as a biochemical tool for probing protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms .
Future Directions
properties
IUPAC Name |
1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-10-6-8-11-9(13-12-8)7-4-2-3-5-7;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBBREUPFOJJNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=N1)C2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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